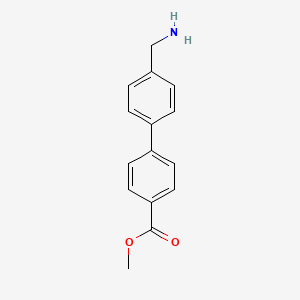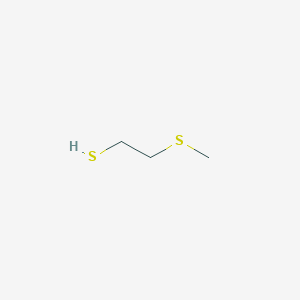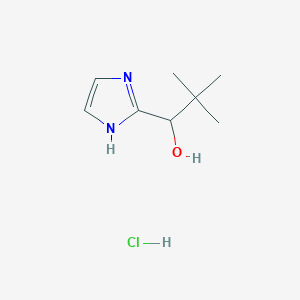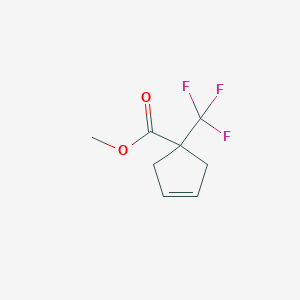
4'-Methoxycarbonylbiphenyl-4-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methoxycarbonylbiphenyl-4-methylamine is an organic compound characterized by a biphenyl structure with a methoxycarbonyl group at the 4’ position and a methylamine group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxycarbonylbiphenyl-4-methylamine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid and an aryl halide.
Introduction of Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification of the corresponding carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of 4’-Methoxycarbonylbiphenyl-4-methylamine may involve:
Catalytic Processes: Utilizing palladium or nickel catalysts to facilitate coupling reactions.
Optimized Reaction Conditions: Employing high temperatures and pressures to increase yield and efficiency.
Purification Techniques: Using crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Methoxycarbonylbiphenyl-4-methylamine can undergo various chemical reactions, including:
Oxidation: The methylamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The methoxycarbonyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
4’-Methoxycarbonylbiphenyl-4-methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism by which 4’-Methoxycarbonylbiphenyl-4-methylamine exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Methoxycarbonylbiphenyl-4-amine: Lacks the methyl group, which may affect its reactivity and applications.
4’-Methoxycarbonylbiphenyl-4-methyl:
Propriétés
Formule moléculaire |
C15H15NO2 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
methyl 4-[4-(aminomethyl)phenyl]benzoate |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)14-8-6-13(7-9-14)12-4-2-11(10-16)3-5-12/h2-9H,10,16H2,1H3 |
Clé InChI |
NQQSZFYFQVYQFG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one](/img/structure/B13513314.png)

![Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13513320.png)


![2-[3-(1,1-Difluoroethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13513341.png)


![ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13513365.png)
![{4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate](/img/structure/B13513367.png)
![2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13513370.png)



